molecular formula C8H13F2NO3 B13321176 2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid

2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid

Cat. No.: B13321176
M. Wt: 209.19 g/mol
InChI Key: PCKRZJMMDNMGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid involves several steps. One common synthetic route includes the reaction of 4-hydroxy-1-methylpiperidine with difluoroacetic acid under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and specification requirements .

Chemical Reactions Analysis

2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid can be compared with other similar compounds, such as:

    2,2-Difluoroacetic acid: A simpler compound with similar fluorine substitution but lacking the piperidine ring.

    4-Hydroxy-1-methylpiperidine: Shares the piperidine ring structure but lacks the difluoroacetic acid moiety.

The uniqueness of this compound lies in its combination of the piperidine ring and difluoroacetic acid moiety, which imparts specific chemical and biological properties .

Properties

Molecular Formula

C8H13F2NO3

Molecular Weight

209.19 g/mol

IUPAC Name

2,2-difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C8H13F2NO3/c1-11-4-2-7(14,3-5-11)8(9,10)6(12)13/h14H,2-5H2,1H3,(H,12,13)

InChI Key

PCKRZJMMDNMGPD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C(C(=O)O)(F)F)O

Origin of Product

United States

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